Navigating the Solid-State Landscape of a Ditosylated Diazepane Core: A Technical Guide to the Crystal Structure and X-ray Diffraction of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepane
Navigating the Solid-State Landscape of a Ditosylated Diazepane Core: A Technical Guide to the Crystal Structure and X-ray Diffraction of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepane
Disclaimer: As of March 2026, the specific crystal structure and X-ray diffraction data for 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine are not publicly available in crystallographic databases. This guide therefore utilizes the publicly accessible crystallographic data of the closely related parent compound, 1,4-ditosyl-1,4-diazepane , to provide an in-depth analysis of the core molecular framework. The structural insights and methodologies presented herein are directly relevant for researchers, scientists, and drug development professionals working with this class of compounds. The provided data serves as a robust proxy for understanding the foundational solid-state properties of the 1,4-bis(tosyl)-1,4-diazepane scaffold.
Introduction
The 1,4-diazepane ring system is a prevalent scaffold in medicinal chemistry, recognized for its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement. The derivatization of this core, particularly with bulky and electronically influential groups such as p-toluenesulfonyl (tosyl) moieties, significantly impacts its physicochemical properties and biological activity. The compound 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine is of interest in drug discovery, and a thorough understanding of its three-dimensional structure is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of the parent compound, 1,4-ditosyl-1,4-diazepane, offering a detailed protocol and interpretation of its solid-state architecture.
Single-Crystal X-ray Crystallography: Elucidating the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. The following sections detail the experimental workflow and the key structural features of 1,4-ditosyl-1,4-diazepane, which provides a foundational understanding of the core structure of its 6-amino derivative.
Experimental Protocol: From Crystal to Structure
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.
Step-by-Step Methodology:
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Crystal Growth: Single crystals of 1,4-ditosyl-1,4-diazepane suitable for X-ray diffraction were obtained by recrystallization from an acetonitrile solution at room temperature. The slow evaporation of the solvent allows for the ordered arrangement of molecules into a crystal lattice.
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Crystal Selection and Mounting: A suitable crystal with well-defined faces and without visible defects is selected under a microscope. The crystal is then mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to flash-cool the crystal to a low temperature (e.g., 173 K). This cryogenic temperature minimizes thermal vibrations of the atoms, resulting in a more precise structure determination.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays (in this case, Mo Kα radiation with a wavelength of 0.71073 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams.
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Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the diffraction spots are integrated to produce a list of reflection indices (h,k,l) and their corresponding structure factor amplitudes.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure. Computational methods are employed to determine the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The refinement process adjusts atomic positions, thermal parameters, and other structural parameters until the best possible agreement is achieved.
Crystallographic Data for 1,4-Ditosyl-1,4-diazepane
The crystallographic data for 1,4-ditosyl-1,4-diazepane is summarized in the table below. This information provides a quantitative description of the crystal lattice and the arrangement of molecules within it.
| Parameter | Value |
| Chemical Formula | C₁₉H₂₄N₂O₄S₂ |
| Formula Weight | 408.52 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.3407 (13) Åb = 10.367 (2) Åc = 30.516 (6) Å |
| Unit Cell Volume | 2005.9 (7) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 173 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.354 g/cm³ |
| R-factor | 0.036 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online[1]
Molecular and Crystal Structure Insights
The crystal structure of 1,4-ditosyl-1,4-diazepane reveals several key features. The seven-membered diazepane ring adopts a distorted chair conformation. The two tosyl groups are positioned on the nitrogen atoms of the diazepane ring. The dihedral angle between the two phenyl rings of the tosyl groups is 82.88(7)°. This orientation minimizes steric hindrance between the bulky substituents.
The molecular packing in the crystal is stabilized by weak intermolecular C-H···O hydrogen bonds, which link the molecules into chains along the a-axis. This network of weak interactions contributes to the overall stability of the crystal lattice.
Powder X-ray Diffraction: A Fingerprint of the Crystalline Form
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It provides a unique "fingerprint" of a specific crystalline phase and is widely used for phase identification, purity analysis, and quality control.
Theoretical Powder X-ray Diffraction Pattern
While experimental PXRD data for 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine is not available, a theoretical powder pattern can be generated from the single-crystal data of 1,4-ditosyl-1,4-diazepane. This calculated pattern serves as a valuable reference for the identification and characterization of the bulk material. The pattern is calculated using the Bragg equation (nλ = 2d sinθ) and the structural information from the single-crystal analysis.
The most intense peaks in the calculated powder pattern for 1,4-ditosyl-1,4-diazepane are expected at specific 2θ angles, which are characteristic of its orthorhombic crystal lattice.
Experimental Protocol for Powder X-ray Diffraction
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Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
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Data Acquisition: The sample holder is placed in a powder diffractometer. A beam of X-rays is directed at the sample, and the intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle (2θ).
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Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to determine the positions and intensities of the diffraction peaks. These are then compared to reference patterns for phase identification.
Visualizing the Structure and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified 2D representation of the molecular connectivity in 1,4-ditosyl-1,4-diazepane.
Caption: A flowchart outlining the major steps in single-crystal X-ray structure determination.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure and X-ray diffraction analysis of 1,4-ditosyl-1,4-diazepane, a close structural analog of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine. The detailed experimental protocols and the analysis of the crystallographic data offer valuable insights into the solid-state properties of this important molecular scaffold. For researchers in drug discovery and development, this information provides a solid foundation for understanding structure-activity relationships, guiding further chemical modifications, and ensuring the quality and consistency of synthesized materials.
